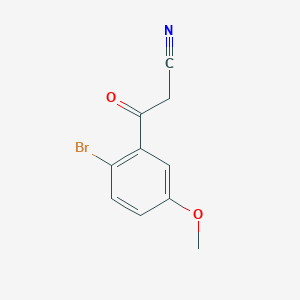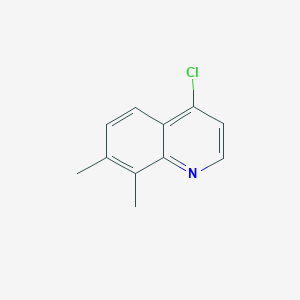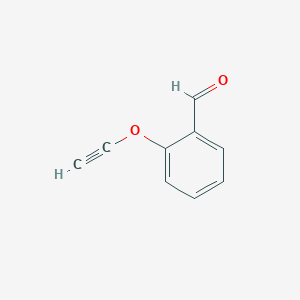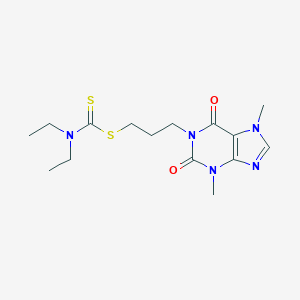
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide
説明
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide, commonly known as TFB-TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.
科学的研究の応用
TFB-TBOA has been extensively studied for its potential applications in scientific research. One of its main uses is as a tool for studying the role of glutamate transporters in the brain. Glutamate is the most abundant neurotransmitter in the brain and is involved in many important functions, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is essential for preventing excitotoxicity and maintaining proper neurotransmission.
TFB-TBOA has been used to study the effects of glutamate transporter inhibition on synaptic transmission, plasticity, and behavior. It has also been used to investigate the role of glutamate transporters in various neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia.
作用機序
TFB-TBOA is a competitive inhibitor of glutamate transporters, which means that it binds to the same site as glutamate and prevents its uptake into the presynaptic neuron or glial cell. This results in an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
生化学的および生理学的効果
TFB-TBOA has been shown to have a number of biochemical and physiological effects. It can increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in the hippocampus and other brain regions, indicating that it enhances glutamatergic neurotransmission. It can also induce epileptiform activity in brain slices and in vivo, suggesting that it can trigger seizures under certain conditions.
実験室実験の利点と制限
One advantage of TFB-TBOA is its high potency and selectivity for glutamate transporters. This allows for precise manipulation of glutamate levels and transport kinetics in experimental systems. However, one limitation is its potential to induce seizures, which can complicate data interpretation and require additional controls.
将来の方向性
There are several future directions for research on TFB-TBOA. One area of interest is the development of more selective and less toxic glutamate transporter inhibitors that can be used in vivo. Another area of interest is the investigation of the role of glutamate transporters in neurodegenerative diseases, such as Parkinson's and Huntington's disease. Finally, the use of TFB-TBOA as a therapeutic agent for neurological and psychiatric disorders warrants further investigation.
合成法
The synthesis of TFB-TBOA involves several steps, including the reaction of 4-(trifluoromethyl)benzoyl chloride with (S)-N-(tert-butoxycarbonyl)-4-(methylthio)-1-oxo-2-aminobutane, followed by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid and the reaction of the resulting compound with hydrazine hydrate. The final product is obtained through recrystallization from ethanol.
特性
IUPAC Name |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(12(21)19-17)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17H2,1H3,(H,18,20)(H,19,21)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPUEBTKXFHNW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212425 | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide | |
CAS RN |
209056-84-8 | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209056-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















